molecular formula C14H9O4- B8365300 Monophenylterephthalate

Monophenylterephthalate

Cat. No. B8365300
M. Wt: 241.22 g/mol
InChI Key: SCMJJGWRVSLYLK-UHFFFAOYSA-M
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Patent
US03931210

Procedure details

6.0 grams (0.025 mols) of monophenylterephthalate were brought together with 26.2 grams of liquid ammonia for reaction under the same conditions specified in Example 10. After working up the product as in all of the preceding examples, there were obtained 4.1 grams (99% of theory) of terephthalic acid monoamide.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([O:7][C:8](=[O:18])[C:9]2[CH:17]=[CH:16][C:12]([C:13]([O-])=[O:14])=[CH:11][CH:10]=2)C=CC=CC=1.[NH3:19]>>[C:13]([NH2:19])(=[O:14])[C:12]1[CH:16]=[CH:17][C:9]([C:8]([OH:7])=[O:18])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(C1=CC=C(C(=O)[O-])C=C1)=O
Name
liquid
Quantity
26.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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